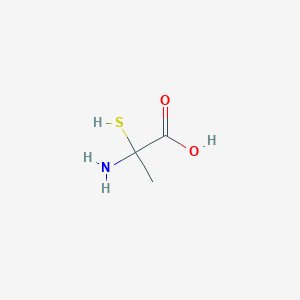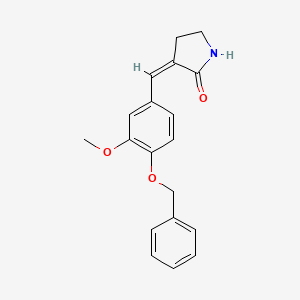
2-Amino-2-mercaptopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-mercaptopropanoic acid (C₃H₆O₂S) is a small organic compound with the following structure:
H₂N-CH(CH₂SH)-COOH
It contains an amino group (NH₂), a carboxylic acid group (COOH), and a thiol (sulfhydryl) group (SH). The compound is also referred to as α-mercaptopropanoic acid due to the position of the thiol group on the carbon chain. Thiolactic acid is a colorless, water-soluble solid.
Vorbereitungsmethoden
Synthesis::
- Thiolactic acid can be synthesized via the reaction of chloroacetic acid with ammonium thiocyanate .
- The reaction proceeds as follows:
- Chloroacetic acid reacts with ammonium thiocyanate to form ammonium α-thiolactate .
- Ammonium α-thiolactate is then acidified to yield 2-amino-2-mercaptopropanoic acid.
- Thiolactic acid is produced on an industrial scale through the above synthetic route.
- It is used as a precursor in the synthesis of various chemicals and pharmaceuticals.
Analyse Chemischer Reaktionen
Thiolactic acid undergoes several important reactions:
Oxidation: It can be oxidized to form (e.g., dimerization of two thiolactic acid molecules).
Reduction: Reduction of the thiol group yields the corresponding alcohol.
Substitution: The thiol group can be substituted with other functional groups.
Acid-Base Reactions: It behaves as a weak acid due to the carboxylic acid group.
Common reagents and conditions:
Oxidation: Typically, oxidizing agents like or are used.
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles can replace the thiol group.
Acid-Base Reactions: Reaction with strong bases or acids.
Major products:
- Oxidation: Disulfides (e.g., dimer of thiolactic acid).
- Reduction: Alcohol derivative.
- Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiolactic acid finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Used in protein modification and labeling.
Medicine: It is a precursor for drugs and pharmaceuticals.
Industry: Used in the production of polymers and specialty chemicals.
Wirkmechanismus
The exact mechanism of action for thiolactic acid depends on its specific application. its thiol group can participate in redox reactions, protein binding, and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Thiolactic acid is unique due to its combination of amino, carboxylic acid, and thiol functionalities. Similar compounds include cysteine , which also contains a thiol group, but lacks the carboxylic acid functionality.
Eigenschaften
Molekularformel |
C3H7NO2S |
|---|---|
Molekulargewicht |
121.16 g/mol |
IUPAC-Name |
2-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c1-3(4,7)2(5)6/h7H,4H2,1H3,(H,5,6) |
InChI-Schlüssel |
KQBWMNSIGFMUBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)(N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12910674.png)
![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)

![3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910688.png)





![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)




